molecular formula C20H19IN2O2S B2779317 3-butoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 477550-51-9

3-butoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2779317
CAS RN: 477550-51-9
M. Wt: 478.35
InChI Key: AOCOZWYZNKOTLY-UHFFFAOYSA-N
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Description

  • ChemSpider ID : 2737097 .

Molecular Structure Analysis

The molecular structure of 3-butoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide consists of a benzene ring with a thiazole and an iodophenyl group attached. The butoxy group is also present. Refer to the ChemSpider link for a visual representation .

Scientific Research Applications

Synthesis and Antitumor Activity

Compound N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide demonstrates potential antitumor effects alongside excellent bioactivities. Its synthesis originates from commercially available materials, undergoing six steps with an overall yield of more than 30%. The product's structure is verified through comprehensive spectroscopic techniques (Bin, 2015).

Anticancer Evaluation

A series of benzamides, similar in structure to 3-butoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide, were synthesized and exhibited significant anticancer activity against various cancer cell lines, including MCF-7, A549, Colo-205, and A2780. The compounds showcased moderate to excellent anticancer activities, with some derivatives even surpassing the reference drug in efficacy (Ravinaik et al., 2021).

Antimicrobial Properties

Thiazole derivatives, which are structurally related to 3-butoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide, have been synthesized and assessed for their antimicrobial properties. These compounds exhibited significant activity against bacterial and fungal strains, with some molecules being more potent than reference drugs, especially against Gram-positive bacterial strains (Bikobo et al., 2017).

Role in Gelation Behavior

N-(thiazol-2-yl)benzamide derivatives, sharing a structural resemblance with 3-butoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide, were synthesized and investigated for their gelation behavior. The study aimed to understand the influence of methyl functionality and multiple non-covalent interactions on gelation/non-gelation behavior. Certain amides demonstrated gelation behavior towards ethanol/water and methanol/water mixtures with good stability and low minimum gelator concentration (Yadav & Ballabh, 2020).

properties

IUPAC Name

3-butoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19IN2O2S/c1-2-3-11-25-17-6-4-5-15(12-17)19(24)23-20-22-18(13-26-20)14-7-9-16(21)10-8-14/h4-10,12-13H,2-3,11H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCOZWYZNKOTLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-butoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide

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